molecular formula C13H11N5O B12127008 1-[4-(7H-purin-6-ylamino)phenyl]ethanone

1-[4-(7H-purin-6-ylamino)phenyl]ethanone

Cat. No.: B12127008
M. Wt: 253.26 g/mol
InChI Key: YWVIUUSQZLAGEL-UHFFFAOYSA-N
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Description

1-[4-(7H-purin-6-ylamino)phenyl]ethanone is a compound with a molecular formula of C14H13N5O It is characterized by the presence of a purine moiety attached to a phenyl ring via an ethanone linkage

Preparation Methods

The synthesis of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone typically involves the reaction of 7H-purine-6-amine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

1-[4-(7H-purin-6-ylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine moiety, with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-(7H-purin-6-ylamino)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of purine-based compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural purine substrates, enabling it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

1-[4-(7H-purin-6-ylamino)phenyl]ethanone can be compared with other purine-based compounds, such as:

    1-{4-[(7H-purin-6-ylamino)methyl]phenyl}ethan-1-one: This compound has a similar structure but differs in the linkage between the purine and phenyl rings.

    1-(4-{2-[(6-Amino-7H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.

    4-Phenyl-1-[2-(7H-purin-6-ylamino)ethyl]piperazin-1-ium:

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

1-[4-(7H-purin-6-ylamino)phenyl]ethanone

InChI

InChI=1S/C13H11N5O/c1-8(19)9-2-4-10(5-3-9)18-13-11-12(15-6-14-11)16-7-17-13/h2-7H,1H3,(H2,14,15,16,17,18)

InChI Key

YWVIUUSQZLAGEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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